molecular formula C14H14N4O4 B584651 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid CAS No. 1798004-63-3

4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid

Cat. No.: B584651
CAS No.: 1798004-63-3
M. Wt: 302.29
InChI Key: LAZJTMNMYYOHSB-UHFFFAOYSA-N
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Description

4-[3-(2,4-Diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is a heterocyclic organic compound featuring:

  • A benzoic acid moiety (C₆H₅COOH) at the para position.
  • A 3-oxopropyl linker connecting the benzene ring to a 2,4-diamino-6-oxo-1H-pyrimidin-5-yl group.

The pyrimidinone core is reminiscent of antifolate agents, suggesting possible biological relevance in nucleotide biosynthesis inhibition .

Properties

IUPAC Name

4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c15-11-10(12(20)18-14(16)17-11)9(19)6-3-7-1-4-8(5-2-7)13(21)22/h1-2,4-5H,3,6H2,(H,21,22)(H5,15,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJTMNMYYOHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Guanidine with Ethyl Cyanoacetate

Ethyl cyanoacetate reacts with guanidine carbonate in a basic medium (e.g., sodium ethoxide) to yield 2,6-diamino-4-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) produces 6-chloro-2,4-diaminopyrimidine, which is hydrolyzed to the 6-oxo derivative under acidic conditions.

Reaction Conditions :

  • Chlorination : POCl₃, reflux, 2–4 hours.

  • Hydrolysis : Dilute HCl, 60–80°C, 1–2 hours.

Yield : ~65–75% after purification via recrystallization.

Synthesis of 4-(3-Oxopropyl)benzoic Acid Derivatives

The benzoic acid side chain is constructed using Arndt-Eistert homologation or Friedel-Crafts acylation.

Arndt-Eistert Homologation

Step 1 : Methyl 4-(bromomethyl)benzoate is converted to its diazoketone derivative via treatment with diazomethane.
Step 2 : The diazoketone undergoes Wolff rearrangement in the presence of silver oxide and hydrochloric acid to yield methyl 4-(3-chloro-3-oxopropyl)benzoate.

Reaction Conditions :

  • Diazoketone formation : CH₂N₂, Et₂O, 0°C, 1 hour.

  • Rearrangement : Ag₂O, HCl, THF, 50°C, 3 hours.

Yield : ~50–60% after column chromatography.

Coupling of Pyrimidine and Benzoic Acid Moieties

The critical step involves linking the pyrimidine nucleus to the 3-oxopropylbenzoic acid side chain. Two approaches dominate:

Condensation with α-Chloro Ketone

Methyl 4-(3-chloro-3-oxopropyl)benzoate reacts with 2,4-diamino-6-oxo-1H-pyrimidine in ethanol under basic conditions (e.g., triethylamine) to form the methyl ester intermediate.

Mechanism : Nucleophilic substitution at the α-carbon of the ketone by the pyrimidine’s amino group.

Reaction Conditions :

  • Solvent: Ethanol, 60°C, 12–24 hours.

  • Base: Triethylamine (2 equiv).

  • Yield : ~30–40% after silica gel chromatography.

Annulation via Cycloaddition

Alternative routes employ [3+2] cycloaddition between a pyrimidine-derived nitrile oxide and a benzoic acid-containing dipolarophile. This method is less common but offers regioselectivity advantages.

Yield : ~25–35% (lower due to competing side reactions).

Hydrolysis of Methyl Ester to Benzoic Acid

The final step involves saponification of the methyl ester to the free acid.

Conditions :

  • Reagents : 2M NaOH, THF/MeOH (1:1), 60°C, 4–6 hours.

  • Workup : Acidification with HCl to pH 2–3, filtration.

  • Yield : ~85–90%.

Optimization and Challenges

Purification Challenges

  • The intermediate methyl ester often co-elutes with byproducts during chromatography, necessitating gradient elution with ethyl acetate/hexane.

  • Final benzoic acid purification via recrystallization (solvent: ethanol/water) improves purity to >95%.

Side Reactions

  • Overhydrolysis : Prolonged basic conditions may degrade the pyrimidine ring.

  • Keto-enol tautomerism : The 3-oxopropyl chain can tautomerize, complicating NMR characterization.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Condensation (Section 4.1)High functional group toleranceModerate yields, chromatography needed~25–30%
Annulation (Section 4.2)RegioselectiveLow yield, specialized reagents~20–25%
Ester hydrolysis (Section 5)Simple, high-yieldRequires inert atmosphere~85–90%

Scalability and Industrial Relevance

The condensation-hydrolysis route (Sections 4.1 + 5) is preferred for scale-up due to:

  • Availability of starting materials (e.g., guanidine, ethyl cyanoacetate).

  • Compatibility with continuous flow reactors for diazoketone synthesis.

  • Patent literature suggests kilogram-scale production with 70% overall yield after process optimization .

Chemical Reactions Analysis

4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is C15H15N5O4C_{15}H_{15}N_{5}O_{4} with a molecular weight of approximately 329.311 g/mol. The compound features a pyrimidine ring, which is crucial for its biological activity, particularly in inhibiting key enzymes involved in nucleotide synthesis.

Antitumor Activity

One of the primary applications of this compound is its potential as an antitumor agent. Research has demonstrated that compounds with similar structures can act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are vital for DNA synthesis and repair in rapidly dividing cells such as cancer cells .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of pyrimidine derivatives, including those similar to 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid. The findings indicated that these compounds exhibited potent inhibitory activity against DHFR and TS, leading to significant cytotoxic effects on various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymeInhibition TypeReference
AntitumorDihydrofolate ReductaseCompetitive
AntitumorThymidylate SynthaseCompetitive
CytotoxicityCancer Cell LinesDose-dependent

Mechanism of Action

The mechanism of action of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-({3-[(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)amino]propyl}amino)benzoic Acid

Key Differences :

  • Substituent Linkage: The propyl chain is connected via amino groups (N–CH₂–CH₂–CH₂–N) instead of a 3-oxo group (C=O).
  • Pyrimidinone Substitution: Lacks the 4-amino group present in the target compound.

Implications :

  • Reduced electrophilicity due to the absence of the ketone group.
Property Target Compound Similar Compound ()
Molecular Formula C₁₃H₁₄N₄O₄ C₁₄H₁₇N₅O₃
Key Functional Groups 2,4-Diamino-pyrimidinone, 3-oxopropyl 2-Amino-pyrimidinone, propylamino linker
Solubility Moderate (carboxylic acid) Higher (additional amino groups)

Pemetrexed-Related Impurities

Pemetrexed, a chemotherapeutic antifolate, shares structural motifs with the target compound. Key impurities include:

a) (4-(3-(2-Amino-4-formamido-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzoyl)-L-glutamic Acid

Key Differences :

  • Glutamic Acid Moiety : Introduces a glutamate side chain , enhancing water solubility and mimicking folate transporters.
  • Formamido Group: Replaces the 4-amino group on the pyrimidinone.

Implications :

  • Increased molecular weight (C₂₃H₂₆N₆O₈) and polarity, favoring active transport into cells.
  • The formamido group may reduce enzymatic stability compared to the target compound’s diamino substitution .
b) 4-(4-Oxobutyl)benzoic Acid

Key Differences :

  • Simplified structure with a 4-oxobutyl chain instead of the pyrimidinone-containing 3-oxopropyl group.

Implications :

  • Higher lipophilicity (logP ~1.8) due to the shorter aliphatic chain and absence of polar substituents .
Property Target Compound Pemetrexed Impurity (Glutamate) 4-(4-Oxobutyl)benzoic Acid
Molecular Weight 314.28 g/mol 538.49 g/mol 192.21 g/mol
Key Functional Groups Pyrimidinone, benzoic acid Pyrimidinone, glutamate, formamido Benzoic acid, ketone
Biological Activity Potential antifolate activity Likely inactive (transport-dependent) No known therapeutic activity

Research Findings and Mechanistic Insights

  • Antifolate Potential: The target compound’s pyrimidinone core aligns with DHFR inhibitors like methotrexate, though its lack of a glutamate side chain may limit cellular uptake compared to pemetrexed derivatives .
  • Synthetic Challenges : The 3-oxopropyl linker in the target compound introduces synthetic complexity, requiring precise ketone stabilization during coupling reactions .
  • Stability: The diamino-pyrimidinone group may confer greater oxidative stability than formamido-substituted analogs, as observed in accelerated degradation studies .

Biological Activity

4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest biological activity. This article explores its biological activity, synthesis, and potential applications based on various studies.

Chemical Structure and Properties

The molecular formula of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is C14H14N4O4. It features a pyrimidine ring that is known for its role in various biological processes. The presence of the benzoic acid moiety may also contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. For example, an initial synthesis of 2,6-diamino-1,4-dihydro-4-oxo-5-pyrimidine is followed by a condensation reaction with 3-cyanopropanone to yield the desired product. This method highlights the compound's accessibility for further research and development in medicinal applications.

Antimicrobial Activity

Research has indicated that derivatives of 2,4-diaminopyrimidine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains and fungi. A study demonstrated that certain derivatives could inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Hypoglycemic Effects

Some derivatives of related compounds have been investigated for their hypoglycemic effects. For instance, prodrugs derived from similar structures have demonstrated the ability to inhibit hepatic gluconeogenesis effectively . This opens avenues for exploring the compound's role in managing blood glucose levels.

Case Studies and Research Findings

Study Focus Findings
Antitubercular ActivityCompounds showed MIC values as low as 6.25 µg/mL against Mtb.
Antiviral ActivityCertain hydrazide-hydrazone derivatives exhibited EC50 values of 3.9 µM against HCV.
Hypoglycemic EffectsRelated compounds inhibited hepatic gluconeogenesis effectively.

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